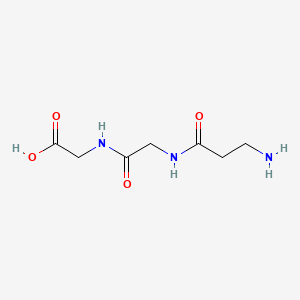
1-Propene, 1,2-dibromo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propene, 1,2-dibromo-, also known as 1,2-dibromopropane, is an organic compound with the molecular formula C3H6Br2. It is a colorless liquid that belongs to the family of vicinal dihalides, which are characterized by having two halogen atoms attached to adjacent carbon atoms. This compound is known for its high reactivity due to the presence of two bromine atoms, making it a valuable intermediate in various chemical reactions .
準備方法
1-Propene, 1,2-dibromo- can be synthesized through several methods:
Dibromination of Propene: The most common method involves the addition of bromine (Br2) to propene (C3H6) in the presence of a solvent such as carbon tetrachloride (CCl4).
Industrial Production: Industrially, 1,2-dibromopropane is produced by the bromination of propene using bromine in the presence of iron as a catalyst.
化学反応の分析
1-Propene, 1,2-dibromo- undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: When treated with a strong base like potassium tert-butoxide (KOtBu), 1,2-dibromopropane can undergo dehydrohalogenation to form propene.
Reduction Reactions: It can be reduced to propene using reducing agents such as zinc and acetic acid.
科学的研究の応用
1-Propene, 1,2-dibromo- has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It serves as a cross-linking agent in the production of certain polymers, enhancing their mechanical properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein modification due to its ability to react with nucleophilic sites in biomolecules.
作用機序
The mechanism of action of 1-Propene, 1,2-dibromo- primarily involves its reactivity as an electrophile. The bromine atoms in the compound are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution and addition reactions, targeting nucleophilic sites in other molecules .
類似化合物との比較
1-Propene, 1,2-dibromo- can be compared with other similar compounds such as:
1,2-Dibromoethane: Both compounds are vicinal dihalides, but 1,2-dibromoethane has two carbon atoms, whereas 1,2-dibromopropane has three.
1,3-Dibromopropane: Unlike 1,2-dibromopropane, 1,3-dibromopropane has bromine atoms on the first and third carbon atoms, leading to different chemical properties and reactivity patterns.
特性
CAS番号 |
26391-16-2 |
|---|---|
分子式 |
C3H4Br2 |
分子量 |
199.87 g/mol |
IUPAC名 |
(E)-1,2-dibromoprop-1-ene |
InChI |
InChI=1S/C3H4Br2/c1-3(5)2-4/h2H,1H3/b3-2+ |
InChIキー |
JVNZUEVMRPWHLF-NSCUHMNNSA-N |
SMILES |
CC(=CBr)Br |
異性体SMILES |
C/C(=C\Br)/Br |
正規SMILES |
CC(=CBr)Br |
| 26391-16-2 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















